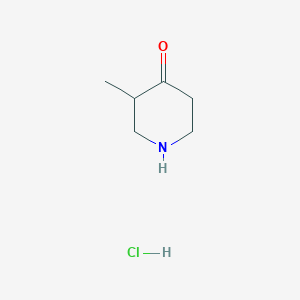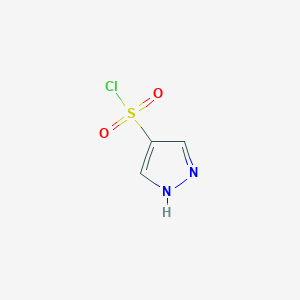
Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Interaction Analysis
Studies have examined the molecular structures and interactions of compounds structurally related to Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride. For instance, research delving into trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors detailed the molecular structures and dihedral angles of related compounds, highlighting the significance of their molecular interactions (Li et al., 2005).
Pharmaceutical Synthesis and Applications
Significant research has been directed towards the synthesis and photophysical properties of compounds akin to this compound. A study focused on the synthesis and photophysical properties of S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate (MHPB), underlining their potential in pharmaceutical applications (Yoon et al., 2019).
Antiparasitic Potential
Research on Piper species has unveiled benzoic acid derivatives with significant antiparasitic activity. The study identified compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate showcasing leishmanicidal and trypanocidal effects, indicating the therapeutic potential of related compounds (Flores et al., 2008).
Crystallography and Self-Assembly
The field of crystallography has also seen contributions related to this compound. A study on novel 2-aminopyrimidinones revealed insights into their self-assembly and hydrogen bonding, providing valuable information for material science and nanochemistry (Bararjanian et al., 2010).
Metabolic Fate and Toxicity Assessment
The metabolic fate of synthetic cannabinoid receptor agonists structurally similar to this compound has been a focus of toxicological studies. Research investigating the in vitro metabolic fate of these compounds provides critical insights for clinical toxicology and drug safety (Richter et al., 2022).
Antimicrobial and Antioxidant Properties
Explorations into the antimicrobial and antioxidant properties of related compounds have been conducted. Studies on trimethylpiperidin-4-ol derivatives and their antimicrobial activity against a range of microorganisms emphasize the potential of this compound in developing new antimicrobial agents (Dyusebaeva et al., 2017).
Propriétés
IUPAC Name |
methyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-3-5-13(12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCBALKIXTKOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)









![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)